N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide
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Overview
Description
N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dimethylamino group attached to an acetamide moiety . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide typically involves the reaction of 3-methyloxetan-3-ylmethanol with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-methyloxetan-3-ylmethanol} + \text{N,N-dimethylacetamide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH . The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: This compound shares structural similarities with N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide but has different functional groups and applications.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3-methyloxetan-3-yl)methylamino]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(6-13-7-9)5-10-4-8(12)11(2)3/h10H,4-7H2,1-3H3 |
InChI Key |
XQGQSRAJHRXSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNCC(=O)N(C)C |
Origin of Product |
United States |
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